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Introduction
Amphetamine, a potent central nervous system stimulant, has a long history of medical use

and abuse. Its therapeutic applications in the treatment of Attention-Deficit/Hyperactivity

Disorder (ADHD) and narcolepsy are well-established. A thorough understanding of its

pharmacokinetic and metabolic profiles across different preclinical species and in humans is

paramount for the development of novel therapeutics, the interpretation of toxicological studies,

and the assessment of abuse potential. This technical guide provides a comprehensive

overview of the comparative pharmacokinetics and metabolism of amphetamine, with a focus

on clinically relevant species.

Pharmacokinetics: A Comparative Analysis
The disposition of amphetamine in the body, encompassing its absorption, distribution,

metabolism, and excretion (ADME), exhibits significant variability across species. These

differences are critical considerations in the extrapolation of preclinical data to human clinical

outcomes. The following tables summarize key pharmacokinetic parameters of d-amphetamine

and l-amphetamine in humans, dogs, rats, and mice.

Table 1: Pharmacokinetic Parameters of d-Amphetamine in Various Species
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Species
Dose
(mg/kg)

Route
Tmax
(h)

Cmax
(ng/mL)

t½ (h)
Vd
(L/kg)

CL
(L/h/kg)

Human

(Adult)
0.2-0.3 Oral 2-3 30-50 9-11 3-5 ~0.7

Human

(Child)
0.3-0.5 Oral 2-3 40-60 ~7 5-7

Higher

than

adults on

a mg/kg

basis

Dog 1 Oral 1-2 100-200 2-4 - -

Rat 1 IV ~0.1 - 1-2 ~10 ~5

Mouse 1 IP ~0.25 ~300 ~1 - -

Table 2: Pharmacokinetic Parameters of l-Amphetamine in Various Species

Species
Dose
(mg/kg)

Route
Tmax
(h)

Cmax
(ng/mL)

t½ (h)
Vd
(L/kg)

CL
(L/h/kg)

Human

(Adult)
0.2-0.3 Oral 2-4 20-40 11-14 3-5 ~0.7

Human

(Child)
0.3-0.5 Oral 2-4 30-50 ~9 5-7

Higher

than

adults on

a mg/kg

basis

Dog - - - - - - -

Rat 1 IV ~0.1 - 1-2 ~10 ~5

Mouse - - - - - - -

Note: Values are approximate and can vary depending on the specific study, analytical method,

and individual subject characteristics. "-" indicates data not readily available.
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Metabolism: Species-Specific Pathways
The biotransformation of amphetamine is a complex process that varies considerably among

species, leading to different metabolite profiles and potential differences in pharmacological

and toxicological effects. The primary metabolic pathways include aromatic hydroxylation,

aliphatic hydroxylation, N-dealkylation, and oxidative deamination.

Table 3: Major Metabolic Pathways of Amphetamine and Predominant Metabolites in Different

Species
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Species

Aromatic
Hydroxylati
on (4-
hydroxyam
phetamine)

Aliphatic
Hydroxylati
on
(Norephedri
ne)

N-
Dealkylatio
n (to
primary
amine)

Oxidative
Deaminatio
n (to
phenylacet
one)

Other
Notable
Pathways

Human
Major

(CYP2D6)
Minor

Not

applicable
Major

Benzoic acid

and its

conjugates

(hippuric

acid) are

major end-

products.

Dog Major Minor
Not

applicable
Major

Similar to

humans, with

significant

benzoic acid

formation.

Rat
Major

(Extensive)
Significant

Not

applicable
Minor

4-

hydroxyamph

etamine is

the most

abundant

metabolite,

often

conjugated.

Mouse Significant Minor
Not

applicable
Significant -

Rhesus

Monkey
Significant Minor

Not

applicable
Major -

Guinea Pig Minor Minor Not

applicable

Major Benzoic acid

and its

conjugates

are the
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primary

metabolites.

The cytochrome P450 (CYP) enzyme system, particularly the polymorphic CYP2D6 isozyme in

humans, plays a crucial role in amphetamine metabolism.[1] Genetic variations in CYP2D6 can

lead to significant inter-individual differences in amphetamine clearance and response. In rats,

CYP2D1 (the ortholog of human CYP2D6) is also a key enzyme. Flavin-containing

monooxygenases (FMOs) are also involved in the N-oxidation of amphetamine.

Experimental Protocols
Accurate and reproducible pharmacokinetic and metabolism studies are essential for drug

development. Below are detailed methodologies for key experiments.

In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of d-amphetamine following intravenous

administration in Sprague-Dawley rats.

Methodology:

Animal Model: Male Sprague-Dawley rats (250-300g) are cannulated in the jugular vein for

blood sampling and the femoral vein for drug administration.

Drug Administration: d-amphetamine sulfate is dissolved in sterile saline and administered as

a single intravenous bolus dose (e.g., 1 mg/kg).

Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the jugular vein

into heparinized tubes at pre-determined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4,

6, 8, 12, 24 hours) post-dose.

Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.

Bioanalysis: Plasma concentrations of d-amphetamine are quantified using a validated LC-

MS/MS method.
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Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-

compartmental or compartmental methods to determine pharmacokinetic parameters such

as t½, Cmax (for extravascular routes), AUC, Vd, and CL.

Metabolite Identification in Human Urine
Objective: To identify the major metabolites of amphetamine in human urine following oral

administration.

Methodology:

Study Design: Healthy human volunteers are administered a single oral dose of

amphetamine sulfate (e.g., 10 mg).

Urine Collection: Urine is collected at specified intervals (e.g., 0-4, 4-8, 8-12, 12-24 hours)

post-dose.

Sample Preparation: Urine samples may be subjected to enzymatic hydrolysis (e.g., with β-

glucuronidase/arylsulfatase) to cleave conjugated metabolites. This is followed by solid-

phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analytes.

Analytical Method: Metabolites are identified and quantified using high-resolution mass

spectrometry (HRMS) coupled with liquid chromatography (LC-HRMS). Comparison of

retention times and mass spectra with authentic standards confirms the identity of the

metabolites.

Data Analysis: The relative abundance of each metabolite is determined to elucidate the

major metabolic pathways.

Bioanalytical Method: LC-MS/MS for Amphetamine
Quantification in Plasma
Objective: To develop and validate a sensitive and specific method for the quantification of

amphetamine in plasma.

Methodology:
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Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance

liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC)

system.

Sample Preparation: A protein precipitation is performed by adding a solvent like acetonitrile

to a small volume of plasma (e.g., 50 µL). An internal standard (e.g., d5-amphetamine) is

added prior to precipitation. The supernatant is then evaporated and reconstituted in the

mobile phase.

Chromatographic Conditions:

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of

formic acid (e.g., 0.1%) to improve ionization.

Flow Rate: 0.3-0.5 mL/min.

Mass Spectrometric Detection:

Ionization Mode: Positive electrospray ionization (ESI+).

Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion

transitions are monitored for amphetamine and its internal standard.

Method Validation: The method is validated according to regulatory guidelines (e.g., FDA,

EMA) for linearity, accuracy, precision, selectivity, sensitivity (LLOQ), matrix effect, and

stability.

Visualizations
Amphetamine Metabolic Pathway
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Caption: Major metabolic pathways of amphetamine.

Generalized Experimental Workflow for a Preclinical
Pharmacokinetic Study
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Caption: Generalized workflow for a preclinical pharmacokinetic study.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b1666023?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1666023?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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